molecular formula C14H21NO B14654906 N-heptan-4-ylbenzamide CAS No. 40754-97-0

N-heptan-4-ylbenzamide

Cat. No.: B14654906
CAS No.: 40754-97-0
M. Wt: 219.32 g/mol
InChI Key: OFYOUPCMKMGGCV-UHFFFAOYSA-N
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Description

N-heptan-4-ylbenzamide is an organic compound belonging to the amide class It consists of a benzamide core with a heptane chain attached to the fourth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-heptan-4-ylbenzamide can be synthesized through several methods. One common approach involves the reaction of heptan-4-amine with benzoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Heptan-4-amine and benzoyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Solvent: An organic solvent like dichloromethane or chloroform is often used.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-heptan-4-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

N-heptan-4-ylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-heptan-4-ylbenzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-heptan-4-ylbenzamide can be compared with other benzamide derivatives, such as:

    N-methylbenzamide: Similar structure but with a methyl group instead of a heptane chain.

    N-phenylbenzamide: Contains a phenyl group attached to the amide nitrogen.

    N-ethylbenzamide: Features an ethyl group instead of a heptane chain.

Properties

CAS No.

40754-97-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-heptan-4-ylbenzamide

InChI

InChI=1S/C14H21NO/c1-3-8-13(9-4-2)15-14(16)12-10-6-5-7-11-12/h5-7,10-11,13H,3-4,8-9H2,1-2H3,(H,15,16)

InChI Key

OFYOUPCMKMGGCV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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